4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triphenylvinyl group attached to a biphenyl core, with an aldehyde functional group at the 4-position. It is often used in the design of electroluminescent devices and has been studied for its aggregation-induced emission properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is primarily based on its ability to exhibit aggregation-induced emission (AIE). This phenomenon occurs when the compound aggregates, leading to enhanced fluorescence. The molecular targets and pathways involved include:
Reactive Oxygen Species (ROS) Generation: Under light irradiation, the compound can generate ROS, which are crucial for applications like photodynamic therapy.
Fluorescence Imaging: The compound’s fluorescence properties make it suitable for imaging applications, where it can penetrate cellular structures and provide detailed images.
Comparison with Similar Compounds
4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds such as:
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl: Known for its use in electroluminescent devices and similar AIE properties.
1,1,2,2-Tetraphenylethylene: Another compound with AIE characteristics, often used in the development of fluorescent materials.
4-(1,2,2-Triphenylethenyl)benzaldehyde: Shares structural similarities and is used in similar applications.
The uniqueness of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its specific structural configuration, which imparts distinct optical properties and makes it highly valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O/c34-24-25-16-18-26(19-17-25)27-20-22-31(23-21-27)33(30-14-8-3-9-15-30)32(28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWSJSCBOQRFRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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